molecular formula C14H14N2O3S B2855798 (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 956918-99-3

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2855798
CAS RN: 956918-99-3
M. Wt: 290.34
InChI Key: OXSIGZXEVCVMHP-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic compound that belongs to the class of thiazolidine-4-carboxylic acids. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, cell proliferation, and microbial growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its versatility. It can be used in various assays to study its effects on different biological processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in vitro and in vivo studies. However, one of the limitations of using this compound is its solubility. It has poor solubility in water, which can make it difficult to use in some assays.

Future Directions

There are several future directions for the research on (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, future research could focus on elucidating its mechanism of action and identifying its molecular targets. Finally, its potential as a lead compound for drug development could be explored further.

Synthesis Methods

The synthesis of (4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid involves a multi-step process. The starting material is 6-methoxy-2-nitroaniline, which is reacted with 2-bromoacetophenone in the presence of a base to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by reaction with thioacetic acid to form the thiazolidine ring. Finally, the nitro group is reduced to an amino group using palladium on carbon in the presence of hydrogen gas, and the carboxylic acid is introduced using a coupling reaction.

Scientific Research Applications

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid has been used in various scientific research studies. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18)/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSIGZXEVCVMHP-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3N[C@@H](CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid

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